2,3-Difluoro-1-methyl-4-nitrobenzene

Density Prediction Regioisomer Identification Quality Control

2,3-Difluoro-1-methyl-4-nitrobenzene is the documented precursor for 6-(2,3-difluoro-4-methylphenoxy)pyrimidine-2,4-diamine thymidylate synthase inhibitors (WO2007/036715 A2). The adjacent 2,3-difluoro substitution creates a unique electronic environment that cannot be replicated by 2,5-difluoro or 2,6-difluoro regioisomers. This specific isomer directs nucleophilic aromatic substitution chemistry and delivers the correct 2,3-difluoro-4-methylphenoxy pharmacophore. Substituting generic analogs compromises target binding and invalidates SAR studies. Insist on confirmed regioisomeric purity for reproducible synthesis.

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
CAS No. 932373-72-3
Cat. No. B1428623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-1-methyl-4-nitrobenzene
CAS932373-72-3
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
InChIInChI=1S/C7H5F2NO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3
InChIKeyDQKUCXAFYAIKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-1-methyl-4-nitrobenzene (CAS 932373-72-3): Procurement-Grade Fluorinated Nitroaromatic Building Block for Targeted Synthesis Applications


2,3-Difluoro-1-methyl-4-nitrobenzene (CAS 932373-72-3), also known as 2,3-difluoro-4-nitrotoluene, is a fluorinated aromatic compound with the molecular formula C₇H₅F₂NO₂ and molecular weight 173.12 g/mol . It is classified as a fluorinated building block and features a unique substitution pattern comprising a methyl group at the 1-position, fluorine atoms at the 2- and 3-positions, and a nitro group at the 4-position [1]. This specific arrangement of electron-withdrawing and electron-donating substituents creates a distinct electronic environment that differentiates it from other difluoro-nitrotoluene regioisomers and single-fluorine analogs. The compound is primarily utilized as a versatile intermediate in the synthesis of biologically active molecules, with documented use in the development of thymidylate synthase inhibitors and other pharmaceutical candidates [2].

Why 2,3-Difluoro-1-methyl-4-nitrobenzene Cannot Be Replaced by Alternative Fluorinated Nitrotoluenes Without Compromising Synthetic Outcomes


Fluorinated nitroaromatic compounds with identical molecular formulas but different substitution patterns exhibit fundamentally different reactivity profiles due to the interplay of inductive effects, resonance effects, and steric hindrance imparted by fluorine atoms [1]. The 2,3-difluoro substitution pattern in this compound creates a unique electronic environment around the nitro group and the aromatic ring that cannot be replicated by regioisomers such as 2,5-difluoro-4-nitrotoluene (CAS 141412-60-4) or 2,6-difluoro-4-nitrotoluene [2]. Substituting with mono-fluorinated analogs like 2-fluoro-4-nitrotoluene (CAS 1427-07-2) eliminates one fluorine atom entirely, significantly altering the electronic properties of downstream intermediates and potentially compromising target binding affinity in final drug candidates . The presence of two adjacent fluorine atoms at positions 2 and 3 adjacent to the methyl group also directs subsequent nucleophilic aromatic substitution reactions in ways that single-fluorine or alternative difluoro regioisomers cannot match, making generic substitution technically invalid for applications requiring precise regioisomeric purity .

Quantitative Differentiation Evidence for 2,3-Difluoro-1-methyl-4-nitrobenzene (CAS 932373-72-3): Comparative Physicochemical and Synthetic Performance Data


Regioisomeric Identity Verification: Predicted Density Differentiation from 2,5-Difluoro-4-nitrotoluene

Predicted density serves as a key differentiator for regioisomeric identification. 2,3-Difluoro-1-methyl-4-nitrobenzene has a predicted density of 1.374 ± 0.06 g/cm³ . This value differs from alternative difluoro-nitrotoluene regioisomers due to the distinct spatial arrangement of fluorine atoms, enabling differentiation during procurement and analytical verification. The predicted density is derived from computational methods based on molecular structure rather than experimental measurement, providing a reference point for identification.

Density Prediction Regioisomer Identification Quality Control

Predicted Boiling Point: A Physical Property Differentiator Among Difluoro-Nitrotoluene Regioisomers

The predicted boiling point of 2,3-difluoro-1-methyl-4-nitrobenzene is 254.2 ± 35.0 °C at standard atmospheric pressure . This predicted value reflects the compound's specific intermolecular forces determined by its unique 2,3-difluoro substitution pattern, which influences vapor pressure and volatility characteristics relative to other difluoro-nitrotoluene regioisomers. The predicted boiling point is computationally derived and may inform purification strategy selection.

Boiling Point Prediction Purification Planning Regioisomer Differentiation

Synthetic Utility: Documented Application in 6-(2,3-Difluoro-4-methylphenoxy)pyrimidine-2,4-diamine Derivatives via Patent WO2007/036715 A2

2,3-Difluoro-1-methyl-4-nitrobenzene is explicitly documented in patent WO2007/036715 A2 (Glaxo Group Limited) as a synthetic precursor for the preparation of 6-(2,3-difluoro-4-methylphenoxy)pyrimidine-2,4-diamine derivatives, which are disclosed as thymidylate synthase inhibitors with anticancer potential [1]. The patent specifies the use of this exact compound with the 2,3-difluoro-4-methyl substitution pattern on pages 48-49 . In contrast, analogous 2,5-difluoro and 2,6-difluoro substituted precursors documented in the same therapeutic class yield different downstream intermediates, demonstrating that the specific 2,3-difluoro substitution pattern is structurally required for generating the target 2,3-difluoro-4-methylphenoxy pharmacophore [2].

Pharmaceutical Intermediate Patent-Documented Synthesis Thymidylate Synthase Inhibitors

Commercial Availability and Procurement-Scale Pricing: Cost-Effectiveness for Multi-Gram Research Applications

2,3-Difluoro-1-methyl-4-nitrobenzene is commercially available at a catalog price of approximately €26.00 for 1g, €47.00 for 5g, and €110.00 for 25g quantities, with standard purity of ≥95% . Alternative pricing from Chinese suppliers indicates approximately ¥29.95 per 1g at 98% purity [1]. In comparison, the mono-fluorinated analog 3-fluoro-4-nitrotoluene (CAS 446-34-4) is priced at $75.00 per 5g, while 2,4-difluoronitrobenzene (CAS 446-35-5) is priced at $34.00 per 25g . The target compound's price point is higher than non-fluorinated nitroaromatics but comparable to or lower than alternative fluorinated nitroaromatic building blocks with different substitution patterns, reflecting the synthetic complexity of introducing two adjacent fluorine atoms. Standard purity specifications of 95-98% with available NMR, HPLC, and GC batch-specific certificates of analysis are offered by multiple vendors .

Procurement Cost Commercial Availability Research-Scale Economics

Validated Application Scenarios for 2,3-Difluoro-1-methyl-4-nitrobenzene Based on Differential Evidence


Synthesis of 6-(2,3-Difluoro-4-methylphenoxy)pyrimidine-2,4-diamine Derivatives for Thymidylate Synthase Inhibitor Development

2,3-Difluoro-1-methyl-4-nitrobenzene is the documented precursor for synthesizing 6-(2,3-difluoro-4-methylphenoxy)pyrimidine-2,4-diamine derivatives as disclosed in patent WO2007/036715 A2 . The synthetic pathway involves reduction of the nitro group to an amine, followed by diazotization and subsequent coupling to generate the 2,3-difluoro-4-methylphenoxy pharmacophore required for thymidylate synthase inhibition [1]. Alternative difluoro-nitrotoluene regioisomers such as 2,5-difluoro-4-nitrotoluene are documented in the literature for oxidation to 2,5-difluoro-4-nitrobenzoic acid and subsequent incorporation into quinazoline antifolates, representing a fundamentally different pharmacophore class [2]. Only the 2,3-difluoro substitution pattern yields the correct 2,3-difluoro-4-methylphenoxy moiety required for this specific class of pyrimidine-based inhibitors.

Structure-Activity Relationship (SAR) Studies of Ortho-Difluoro Substituted Aromatic Pharmacophores

The 2,3-difluoro substitution pattern creates a unique electronic environment characterized by two adjacent electron-withdrawing fluorine atoms ortho to each other and adjacent to a methyl group . This arrangement imparts distinct effects on aromatic ring electronics, including altered π-electron density distribution and modified reactivity toward nucleophilic aromatic substitution compared to mono-fluorinated or alternatively substituted difluoro analogs [1]. This specific substitution pattern is valuable for SAR studies exploring how adjacent difluoro substitution affects target binding, metabolic stability, and physicochemical properties of drug candidates. Researchers conducting systematic SAR evaluations of fluorinated aromatic series require the precise 2,3-difluoro-4-methyl substitution pattern to generate valid comparative data against 2-fluoro, 3-fluoro, 2,5-difluoro, and 2,6-difluoro control compounds [2].

Nucleophilic Aromatic Substitution (SNAr) Studies on Ortho-Difluoro Activated Systems

The presence of two fluorine atoms at the 2- and 3-positions adjacent to a nitro group at the 4-position creates a highly activated system for nucleophilic aromatic substitution reactions . Fluorine atoms serve as excellent leaving groups in SNAr reactions while the nitro group provides strong activation through resonance and inductive effects [1]. The 2,3-difluoro substitution pattern offers two potential sites for sequential or regioselective nucleophilic displacement, enabling the synthesis of diversely substituted aromatic scaffolds through controlled substitution chemistry [2]. This reactivity profile differs from 2,5-difluoro or 2,6-difluoro regioisomers, where fluorine atoms are separated by additional ring positions, altering the regiochemical outcomes of nucleophilic attack .

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